molecular formula C9H6FNO3 B14881069 (R)-4-(4-Fluorophenyl)oxazolidine-2,5-dione

(R)-4-(4-Fluorophenyl)oxazolidine-2,5-dione

Cat. No.: B14881069
M. Wt: 195.15 g/mol
InChI Key: GOPRVDDDYLMFAP-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(4-Fluorophenyl)oxazolidine-2,5-dione is a chiral compound belonging to the oxazolidine family. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a fluorophenyl group enhances its chemical properties, making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(4-Fluorophenyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ®-4-(4-Fluorophenyl)glycine with phosgene or its derivatives to form the oxazolidine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents and reaction conditions is crucial to minimize by-products and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

®-4-(4-Fluorophenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(4-Fluorophenyl)oxazolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicinal chemistry, derivatives of oxazolidine-2,5-dione are explored for their potential as therapeutic agents, particularly in the treatment of bacterial infections and other diseases.

Industry

Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-4-(4-Fluorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to desired biological effects. The oxazolidine ring may also play a role in stabilizing the compound’s conformation and facilitating its activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-Phenyl-oxazolidine-2,5-dione
  • ®-4-(4-Chlorophenyl)oxazolidine-2,5-dione
  • ®-4-(4-Methylphenyl)oxazolidine-2,5-dione

Uniqueness

®-4-(4-Fluorophenyl)oxazolidine-2,5-dione is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in research and development.

Properties

Molecular Formula

C9H6FNO3

Molecular Weight

195.15 g/mol

IUPAC Name

(4R)-4-(4-fluorophenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H6FNO3/c10-6-3-1-5(2-4-6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13)/t7-/m1/s1

InChI Key

GOPRVDDDYLMFAP-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2C(=O)OC(=O)N2)F

Canonical SMILES

C1=CC(=CC=C1C2C(=O)OC(=O)N2)F

Origin of Product

United States

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